![molecular formula C11H8FNO2S B105846 [2-(4-Fluorophenyl)-1,3-thiazol-4-yl]acetic acid CAS No. 17969-24-3](/img/structure/B105846.png)

[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]acetic acid

Übersicht

Beschreibung

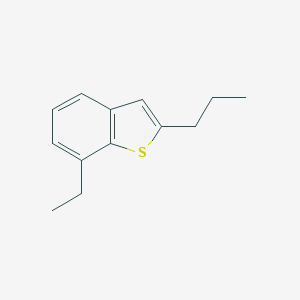

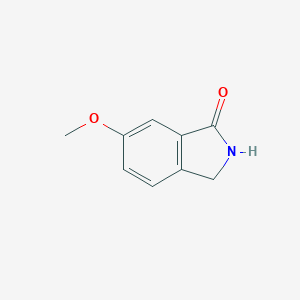

The compound [2-(4-Fluorophenyl)-1,3-thiazol-4-yl]acetic acid is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen within the ring structure. The presence of the fluorophenyl group suggests potential for increased biological activity due to the electron-withdrawing effects of the fluorine atom, which can influence the compound's interaction with biological targets.

Synthesis Analysis

The synthesis of thiazole derivatives, such as the related compound in paper , involves cyclization of carboxylic acid groups with thiosemicarbazide in the presence of phosphoryl chloride (POCl3) or polyphosphoric acid (PPA). This method could potentially be adapted for the synthesis of [2-(4-Fluorophenyl)-1,3-thiazol-4-yl]acetic acid by substituting the appropriate starting materials.

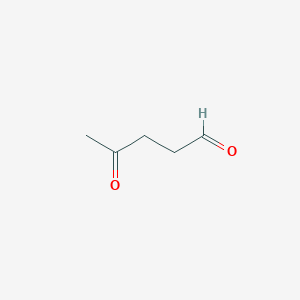

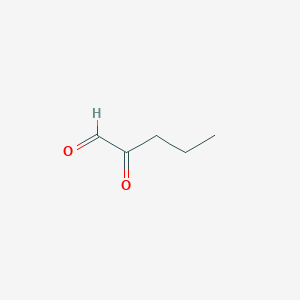

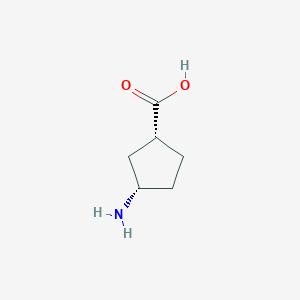

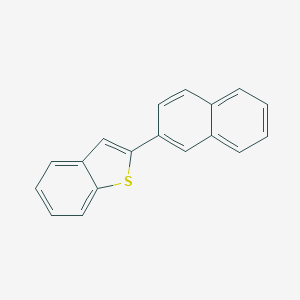

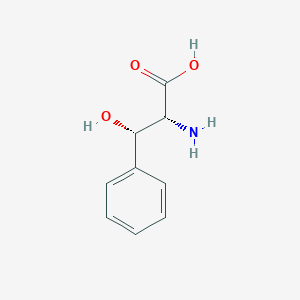

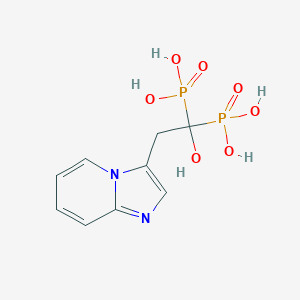

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be complex, as demonstrated by the stereochemical structure determination of a related compound using X-ray crystallography in paper . The precise arrangement of atoms within the molecule, including the orientation of the fluorophenyl group, would be critical for understanding the compound's potential interactions and reactivity.

Chemical Reactions Analysis

Thiazole derivatives can participate in various chemical reactions, often influenced by the substituents attached to the thiazole ring. The fluorophenyl group in [2-(4-Fluorophenyl)-1,3-thiazol-4-yl]acetic acid could affect its reactivity, potentially making it a useful intermediate for further chemical modifications or as a building block in the synthesis of more complex molecules.

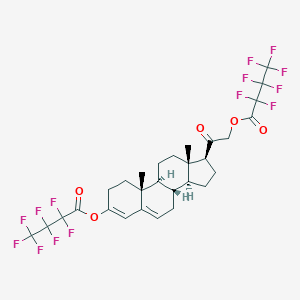

Physical and Chemical Properties Analysis

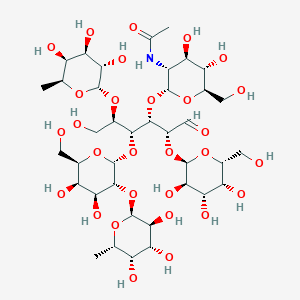

The physical and chemical properties of thiazole derivatives can be influenced by their molecular structure, as seen in the analysis of polymorphs of a related compound using a combination of SCXRD, PXRD, and SSNMR techniques in paper . These properties are important for drug development, as they can affect solubility, stability, and the overall pharmacokinetic profile of the compound. The presence of a fluorine atom could enhance the compound's metabolic stability and its ability to penetrate biological membranes.

Wissenschaftliche Forschungsanwendungen

Photo-degradation Studies

- Structural Analysis of Photo-degradation in Thiazole-Containing Compounds: This study examined the photo-degradation behavior of a pharmaceutical compound, closely related to [2-(4-Fluorophenyl)-1,3-thiazol-4-yl]acetic acid, and its reactivity with singlet oxygen. This reaction produced a unique photo-degradation product, relevant for understanding stability and degradation pathways of such compounds (Wu, Hong, & Vogt, 2007).

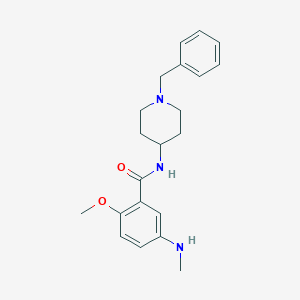

Synthesis and Biological Activity

- Synthesis of New Imidazolyl Acetic Acid Derivatives with Anti-inflammatory and Analgesic Activities: This research involved synthesizing derivatives related to [2-(4-Fluorophenyl)-1,3-thiazol-4-yl]acetic acid and evaluating their anti-inflammatory and analgesic activities (Khalifa & Abdelbaky, 2008).

Polymorphism in Drug Development

- Characterization, Selection, and Development of an Orally Dosed Drug Polymorph from an Enantiotropically Related System: This study focused on the solid-state characterization of two polymorphs of a compound structurally similar to [2-(4-Fluorophenyl)-1,3-thiazol-4-yl]acetic acid, highlighting the challenges in selecting a polymorph for drug development (Katrincic et al., 2009).

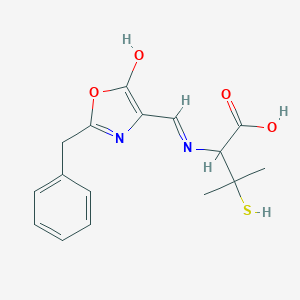

Heparanase Inhibition and Anti-angiogenic Properties

- Furanyl-1,3-thiazol-2-yl and Benzoxazol-5-yl Acetic Acid Derivatives as Heparanase Inhibitors: Research in this area discovered novel benzoxazol-5-yl acetic acid derivatives as heparanase inhibitors with potential applications in cancer therapy due to their anti-angiogenic properties (Courtney et al., 2005).

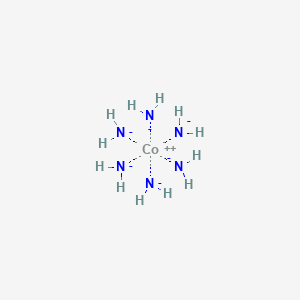

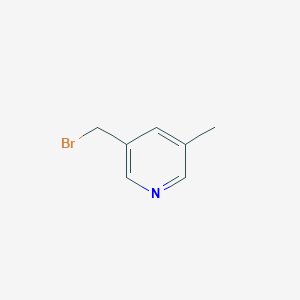

Fluorescence and Metal Sensing

- Pyridylthiazoles: Highly Luminescent Heterocyclic Compounds: This study explored the absorption and fluorescence spectra of compounds related to [2-(4-Fluorophenyl)-1,3-thiazol-4-yl]acetic acid, suggesting their potential use in metal sensing and as laser dyes (Grummt et al., 2007).

Crystallography and Structural Analysis

- Enantiotropically-Related Polymorphs of {4-(4-Chloro-3-Fluorophenyl)-2-[4-(Methyloxy)phenyl]-1,3-thiazol-5-yl} Acetic Acid: The study provided detailed structural analysis of polymorphs related to [2-(4-Fluorophenyl)-1,3-thiazol-4-yl]acetic acid, crucial for understanding the material's properties and behavior (Vogt et al., 2008).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO2S/c12-8-3-1-7(2-4-8)11-13-9(6-16-11)5-10(14)15/h1-4,6H,5H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOJQFOYPWWTPCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=CS2)CC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60368956 | |

| Record name | [2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60368956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

32.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24837748 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]acetic acid | |

CAS RN |

17969-24-3 | |

| Record name | 2-(4-Fluorophenyl)-4-thiazoleacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17969-24-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60368956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.